molecular formula C19H22Cl2N2O4S B11513740 N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Cat. No.: B11513740
M. Wt: 445.4 g/mol
InChI Key: IBGNKNCDGYTUAF-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of butoxy, dichloro, and dimethylsulfamoyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 3-butoxyaniline with appropriate reagents to form the butoxyphenyl intermediate.

    Introduction of the dichloro groups: The intermediate is then subjected to chlorination reactions to introduce the dichloro groups at the 2 and 4 positions of the benzene ring.

    Attachment of the dimethylsulfamoyl group: The final step involves the reaction of the dichloro intermediate with dimethylsulfamoyl chloride under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(3-butoxyphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide: This compound lacks one of the chloro groups, which may affect its reactivity and biological activity.

    N-(3-butoxyphenyl)-2,4-dichloro-5-(methylsulfamoyl)benzamide: The presence of a methylsulfamoyl group instead of a dimethylsulfamoyl group can lead to differences in its chemical properties and applications.

    N-(3-butoxyphenyl)-2,4-dichloro-5-(ethylsulfamoyl)benzamide: The ethylsulfamoyl group can impart different steric and electronic effects compared to the dimethylsulfamoyl group.

These comparisons help in understanding the structure-activity relationships and the unique features of this compound.

Properties

Molecular Formula

C19H22Cl2N2O4S

Molecular Weight

445.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C19H22Cl2N2O4S/c1-4-5-9-27-14-8-6-7-13(10-14)22-19(24)15-11-18(17(21)12-16(15)20)28(25,26)23(2)3/h6-8,10-12H,4-5,9H2,1-3H3,(H,22,24)

InChI Key

IBGNKNCDGYTUAF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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